2-(Butylsulfanyl)-3-chloronaphthalene-1,4-dione
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Overview
Description
2-(Butylsulfanyl)-3-chloronaphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones This compound is characterized by the presence of a butylsulfanyl group and a chlorine atom attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butylsulfanyl)-3-chloronaphthalene-1,4-dione typically involves the introduction of the butylsulfanyl group and the chlorine atom onto the naphthalene ring. One common method is the nucleophilic substitution reaction, where a suitable naphthoquinone precursor is reacted with a butylthiol and a chlorinating agent under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Butylsulfanyl)-3-chloronaphthalene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the naphthoquinone moiety to hydroquinone derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinones depending on the nucleophile used.
Scientific Research Applications
2-(Butylsulfanyl)-3-chloronaphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Butylsulfanyl)-3-chloronaphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to generate reactive oxygen species (ROS) and induce oxidative stress in cells. This can lead to cell death in cancer cells or inhibit the growth of microorganisms. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(Butylsulfanyl)-3-chloronaphthalene-1,4-dione: Characterized by the presence of a butylsulfanyl group and a chlorine atom.
2-(Butylsulfanyl)-3-bromonaphthalene-1,4-dione: Similar structure but with a bromine atom instead of chlorine.
2-(Butylsulfanyl)-3-iodonaphthalene-1,4-dione: Similar structure but with an iodine atom instead of chlorine.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the butylsulfanyl group enhances its lipophilicity, while the chlorine atom contributes to its reactivity in substitution reactions. These features make it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
78490-05-8 |
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Molecular Formula |
C14H13ClO2S |
Molecular Weight |
280.8 g/mol |
IUPAC Name |
2-butylsulfanyl-3-chloronaphthalene-1,4-dione |
InChI |
InChI=1S/C14H13ClO2S/c1-2-3-8-18-14-11(15)12(16)9-6-4-5-7-10(9)13(14)17/h4-7H,2-3,8H2,1H3 |
InChI Key |
ZDDWSZGXFGEDGT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |
Origin of Product |
United States |
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